molecular formula C12H10O4 B1581721 Methyl 1,4-dihydroxy-2-naphthoate CAS No. 77060-74-3

Methyl 1,4-dihydroxy-2-naphthoate

Cat. No.: B1581721
CAS No.: 77060-74-3
M. Wt: 218.2 g/mol
InChI Key: CRMAPJSLKLVFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dihydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O4. It is a derivative of naphthalene, featuring two hydroxyl groups and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Methyl 1,4-dihydroxy-2-naphthoate primarily targets enzymes involved in the biosynthesis of menaquinone (Vitamin K), such as 1,4-dihydroxy-2-naphthoate prenyltransferase . This enzyme plays a crucial role in the conversion of the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .

Mode of Action

The compound interacts with its targets by inhibiting the function of enzymes involved in the biosynthesis of menaquinone. This interaction results in the suppression of the production of menaquinone, a vital electron carrier in the electron transport chain of bacteria .

Biochemical Pathways

this compound affects the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is involved in the shikimate pathway and terpene biosynthetic pathway for the synthesis of the menaquinone part and prenyl side chain parts, respectively .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment .

Result of Action

The inhibition of menaquinone biosynthesis by this compound can lead to a disruption in the electron transport chain of bacteria, affecting their energy production . In addition, it has been found to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-jB, JNK, and p38 MAPK pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action can be influenced by the presence of other compounds in the environment, such as those involved in the biosynthesis of menaquinone .

Biochemical Analysis

Biochemical Properties

It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate, a key step in the biosynthesis of menaquinones .

Cellular Effects

Its role in the biosynthesis of menaquinones suggests it may influence cellular processes related to electron transport and ATP generation . Menaquinones are vital components of the electron-transfer system in prokaryotes .

Molecular Mechanism

The molecular mechanism of Methyl 1,4-dihydroxy-2-naphthoate primarily involves its conversion into menaquinones. This process is catalyzed by enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes facilitate the attachment of a polyprenyl side chain to 1,4-dihydroxy-2-naphthoate, converting it into demethylmenaquinone .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors in its role in menaquinone biosynthesis .

Metabolic Pathways

This compound is involved in the biosynthesis of menaquinones . This metabolic pathway begins with chorismate and involves several steps, including the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .

Transport and Distribution

Given its role in menaquinone biosynthesis, it is likely associated with the cell membrane .

Subcellular Localization

Given its role in menaquinone biosynthesis, it is likely found in the cytoplasm where this biosynthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 1,4-dihydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,4-dihydroxy-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroxy-2-naphthoic acid
  • Methyl 4-hydroxy-1-methoxy-2-naphthoate
  • 1,4-Dihydroxy-2-naphthoyl-CoA

Uniqueness

Methyl 1,4-dihydroxy-2-naphthoate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1,4-dihydroxy-2-naphthoate (MDHN) is a compound of significant interest in the field of biochemistry and pharmacology due to its various biological activities. This article delves into the biological properties of MDHN, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDHN has the chemical formula C12H10O4C_{12}H_{10}O_4 and is characterized by a naphthalene core with hydroxyl and methoxy substituents. This structure is crucial for its biological activity, particularly in interactions with specific receptors in biological systems.

  • Aryl Hydrocarbon Receptor (AhR) Modulation :
    • MDHN has been shown to bind to the AhR, a critical regulator of various physiological processes including immune response and xenobiotic metabolism. Research indicates that MDHN exhibits anti-inflammatory properties by modulating the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are regulated by AhR activation .
  • Prenylation in Menaquinone Biosynthesis :
    • MDHN plays a role in the biosynthesis of menaquinones through its prenylation by specific enzymes. This process is essential for the production of vitamin K2, which is vital for various biochemical pathways, including blood coagulation and bone metabolism .

Anti-inflammatory Effects

MDHN has demonstrated significant anti-inflammatory effects in vitro. In studies using human colon cancer cells (Caco2), MDHN treatment resulted in a marked reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Antimicrobial Properties

The compound has shown promise against various bacterial strains. Its structural analogs have been tested against non-replicating Mycobacterium tuberculosis, revealing activity that suggests potential applications in treating tuberculosis infections .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryReduced inflammatory markers in Caco2 cells
AntimicrobialActive against non-replicating M. tuberculosis
Menaquinone synthesisInvolved in enzymatic prenylation

Case Studies

  • Inflammation Studies :
    A study highlighted the impact of MDHN on inflammatory pathways in colon cells. The results indicated that MDHN significantly downregulated pro-inflammatory cytokines when compared to untreated controls, suggesting its potential therapeutic role in inflammatory bowel diseases.
  • Antimicrobial Efficacy :
    In another investigation focusing on drug-resistant strains of M. tuberculosis, MDHN's analogs were tested under hypoxic conditions that mimic the bacterial environment within granulomas. The findings revealed that certain derivatives exhibited bactericidal activity, supporting further exploration into their clinical applications .

Properties

IUPAC Name

methyl 1,4-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMAPJSLKLVFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345394
Record name Methyl 1,4-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77060-74-3
Record name Methyl 1,4-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,4-dihydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,4-Dihydroxy-2-naphthoic acid (10 g, 49 mmol) and NaHCO3 (4.12 g, 49 mmol) was dissolved in DMF (dimethylformamide) (50 mL). Methyl iodide (6.96 g, 49 mmol) was added and the solution stirred at room temperature for 24 h, poured into water (1 L), filtered and washed with water to give the title compound (8.80 g, 82%) as a green powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 3
Reactant of Route 3
Methyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Methyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 1,4-dihydroxy-2-naphthoate
Reactant of Route 6
Reactant of Route 6
Methyl 1,4-dihydroxy-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.